molecular formula C15H21N3O7S2 B13166415 (2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid

(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid

Cat. No.: B13166415
M. Wt: 419.5 g/mol
InChI Key: SRQVPUSHNDVRPW-ZDUSSCGKSA-N
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Description

(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is a complex organic compound with a unique structure that includes a methylsulfanyl group, a morpholine-4-sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the core butanoic acid structure. The introduction of the methylsulfanyl group can be achieved through a nucleophilic substitution reaction, while the morpholine-4-sulfonyl group is often introduced via a sulfonation reaction. The nitrophenyl group is typically added through a nitration reaction. Each of these steps requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful monitoring of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H21N3O7S2

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)butanoic acid

InChI

InChI=1S/C15H21N3O7S2/c1-26-9-4-13(15(19)20)16-12-3-2-11(10-14(12)18(21)22)27(23,24)17-5-7-25-8-6-17/h2-3,10,13,16H,4-9H2,1H3,(H,19,20)/t13-/m0/s1

InChI Key

SRQVPUSHNDVRPW-ZDUSSCGKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]

Canonical SMILES

CSCCC(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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